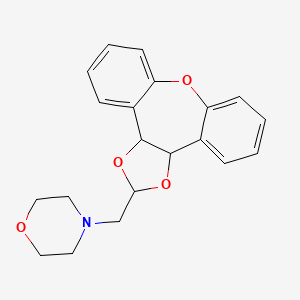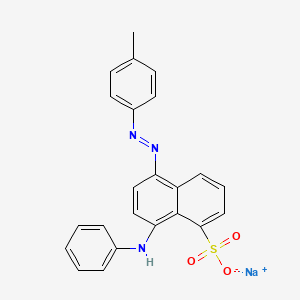
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications, including dyeing textiles and as a pH indicator.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt typically involves a multi-step process:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salt is then coupled with a naphthalenesulfonic acid derivative under alkaline conditions to form the azo compound.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulfonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid group under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a pH indicator.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Wirkmechanismus
The mechanism of action of 1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins and nucleic acids, altering their function.
Pathways Involved: It can affect cellular pathways by modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, disodium salt
- 1-Naphthalenesulfonic acid, 4,5-dihydroxy-3-[(4-sulfophenyl)azo]-, monosodium salt
Uniqueness
1-Naphthalenesulfonic acid, 5-((4-methylphenyl)azo)-8-(phenylamino)-, monosodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where specific color properties and reactivity are required.
Eigenschaften
CAS-Nummer |
71598-20-4 |
|---|---|
Molekularformel |
C23H18N3NaO3S |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
sodium;8-anilino-5-[(4-methylphenyl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C23H19N3O3S.Na/c1-16-10-12-18(13-11-16)25-26-20-14-15-21(24-17-6-3-2-4-7-17)23-19(20)8-5-9-22(23)30(27,28)29;/h2-15,24H,1H3,(H,27,28,29);/q;+1/p-1 |
InChI-Schlüssel |
QUIAYCMFHUOTFX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)N=NC2=C3C=CC=C(C3=C(C=C2)NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



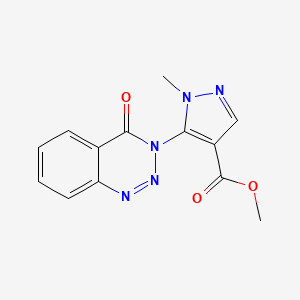
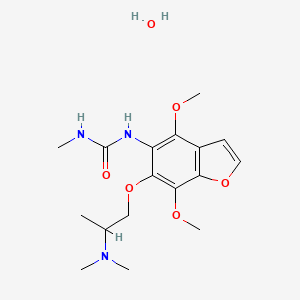


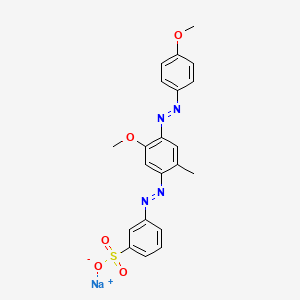

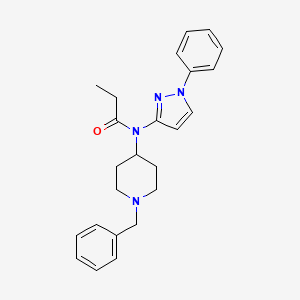

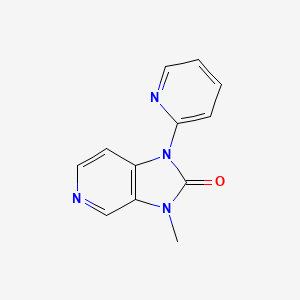
![sodium;(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(1S,3R)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15191158.png)
![4-[(7-methoxy-2,3-dihydro-1,4-benzothiazepin-4(5H)-yl)methyl]benzoic acid](/img/structure/B15191172.png)
